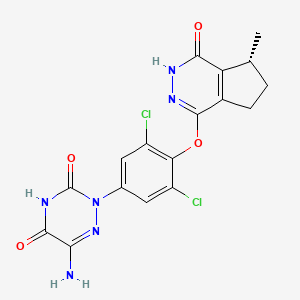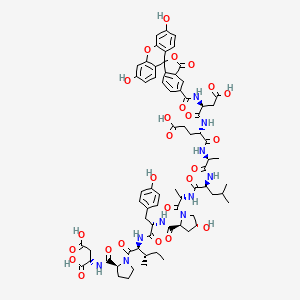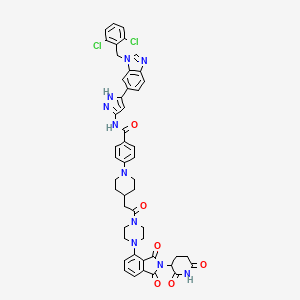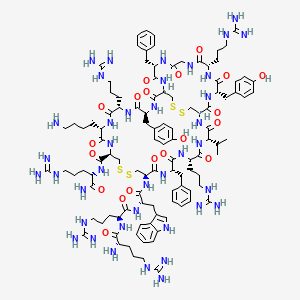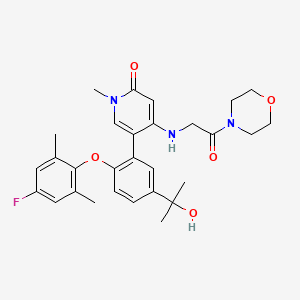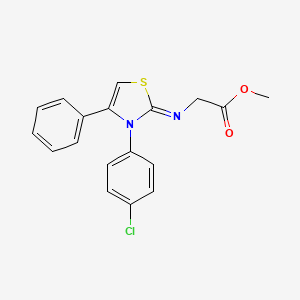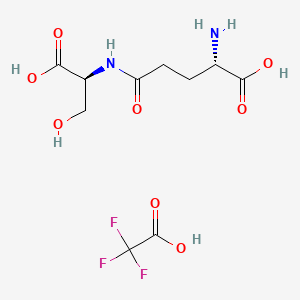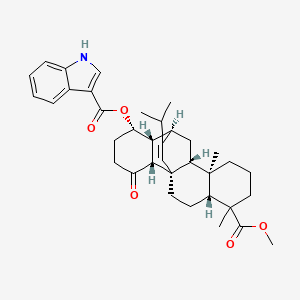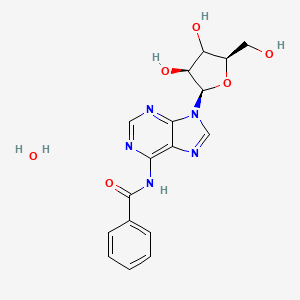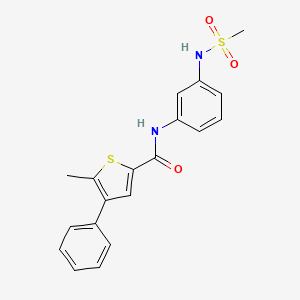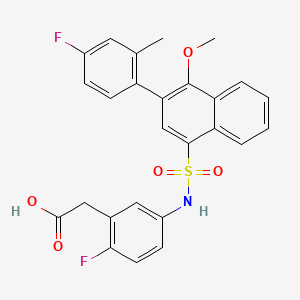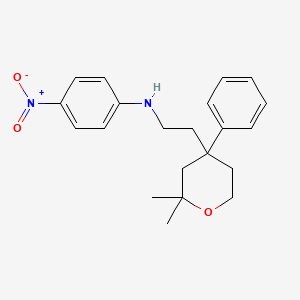
Icmt-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-20: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in scientific research, particularly in the field of cancer treatment, due to its ability to inhibit the activity of ICMT with an IC50 value of 0.682 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-20 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the methylation of tetrahydropyranyl intermediates under controlled conditions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing large-scale reactors to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions: Icmt-IN-20 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as methylating agents, organic solvents, and catalysts. The reaction conditions are carefully controlled to ensure the selective methylation of the tetrahydropyranyl intermediates .
Major Products: The major product of the synthesis is this compound itself, which is obtained in a purified form after the reaction. The purity and yield of the product are critical for its effectiveness as an ICMT inhibitor .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-20 has several significant applications in scientific research:
Cancer Research: this compound has shown promising results in inhibiting the growth of cancer cells by targeting the ICMT enzyme.
Biological Studies: The compound is used to study the role of ICMT in various biological processes, including cell signaling and protein localization.
Drug Development: this compound serves as a lead compound for developing new drugs targeting ICMT, particularly for treating cancers driven by mutations in Ras proteins.
Chemical Biology: Researchers use this compound to investigate the biochemical pathways involving ICMT and its substrates, providing insights into the enzyme’s function and regulation.
Wirkmechanismus
Icmt-IN-20 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins such as Ras. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways that are essential for cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Cysmethynil: Another ICMT inhibitor that has been studied extensively.
Indole-based ICMT Inhibitors: These compounds have been developed through high-throughput screening and optimization processes.
Uniqueness of Icmt-IN-20: this compound stands out due to its high potency (IC50 = 0.682 micromolar) and its specific inhibition of ICMT. Its chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C21H26N2O3/c1-20(2)16-21(13-15-26-20,17-6-4-3-5-7-17)12-14-22-18-8-10-19(11-9-18)23(24)25/h3-11,22H,12-16H2,1-2H3 |
InChI-Schlüssel |
MRNIYWPXONCHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


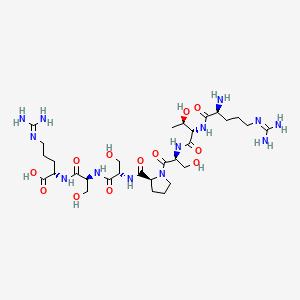
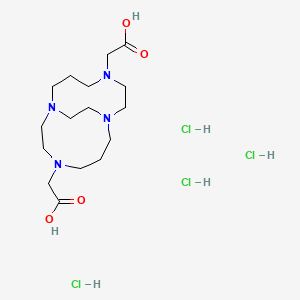
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
